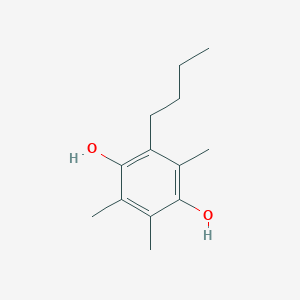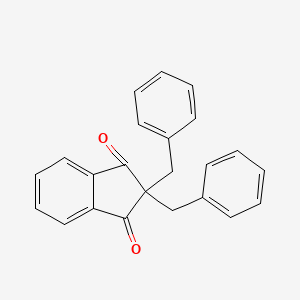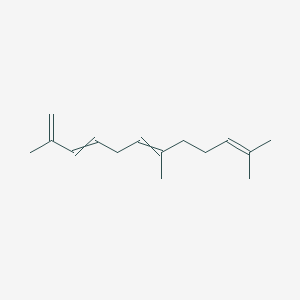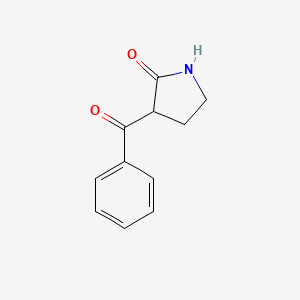![molecular formula C10H13N7O2S B14354531 1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea CAS No. 90973-60-7](/img/structure/B14354531.png)
1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea is a complex organic compound with a molecular formula of C10H13N7O2S This compound is characterized by the presence of a nitrosourea group, a purine base, and a methylsulfanyl group
Preparation Methods
The synthesis of 1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea involves multiple steps. The initial step typically includes the preparation of the purine base, followed by the introduction of the methylsulfanyl group. The final step involves the formation of the nitrosourea group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrosourea group into amines.
Scientific Research Applications
1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its alkylating properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea involves its ability to act as an alkylating agent. It transfers its methyl group to nucleobases in nucleic acids, leading to mutations and potential cell death. This property makes it a candidate for cancer research, as it can target rapidly dividing cells .
Comparison with Similar Compounds
Similar compounds include other nitrosoureas and purine derivatives. Compared to these compounds, 1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea is unique due to the presence of the methylsulfanyl group, which may confer additional biological activities. Other similar compounds include N-Nitroso-N-methylurea and N-Nitroso-N-ethylurea .
Properties
CAS No. |
90973-60-7 |
|---|---|
Molecular Formula |
C10H13N7O2S |
Molecular Weight |
295.32 g/mol |
IUPAC Name |
1-methyl-3-[2-(6-methylsulfanylpurin-9-yl)ethyl]-1-nitrosourea |
InChI |
InChI=1S/C10H13N7O2S/c1-16(15-19)10(18)11-3-4-17-6-14-7-8(17)12-5-13-9(7)20-2/h5-6H,3-4H2,1-2H3,(H,11,18) |
InChI Key |
COXMGDIDQKFZAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NCCN1C=NC2=C1N=CN=C2SC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



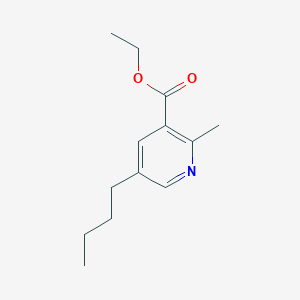
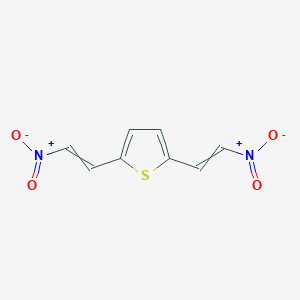
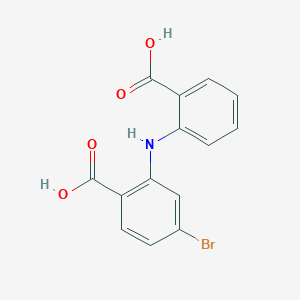
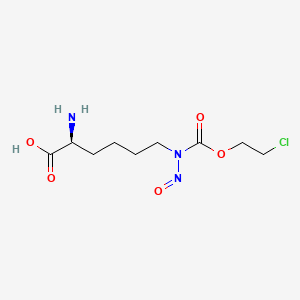
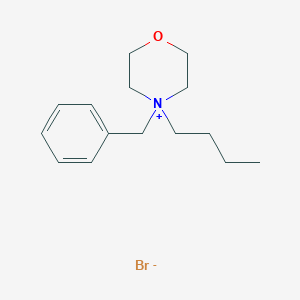
![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)

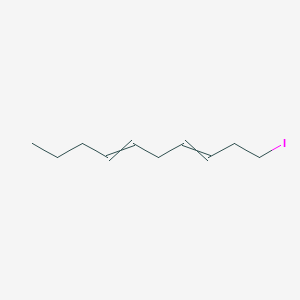
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
